Cas no 79385-25-4 (Acetyl-1-13C bromide(7CI,9CI))

Acetyl-1-13C bromide(7CI,9CI) 化学的及び物理的性質
名前と識別子
-
- Acetyl-1-13C bromide(7CI,9CI)
- acetyl bromide
- ACETYL BROMIDE, [1-13C]
- ACETYL BROMIDE-1-13C
- Acetyl-1-13C bromide
- Acetyl-1-13C bromide, 99 atom % 13C
- 79385-25-4
- DTXSID10481740
-
- インチ: InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i2+1
- InChIKey: FXXACINHVKSMDR-VQEHIDDOSA-N
- SMILES: CC(=O)Br
計算された属性
- 精确分子量: 122.94008g/mol
- 同位素质量: 122.94008g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 4
- 回転可能化学結合数: 0
- 複雑さ: 33
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 0.8
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.677 g/mL at 25 °C
- ゆうかいてん: −96 °C(lit.)
- Boiling Point: 75-77 °C(lit.)
- フラッシュポイント: 230 °F
- Refractive Index: n20/D 1.45(lit.)
Acetyl-1-13C bromide(7CI,9CI) Security Information
- 危険物輸送番号:UN 1716 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 14-34-36/37
- セキュリティの説明: 26-27-28-36/37/39-45
-
危険物標識:
- Risk Phrases:14-34-36/37
- 安全术语:26-27-28-36/37/39-45
Acetyl-1-13C bromide(7CI,9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 491691-1G |
Acetyl-1-13C bromide(7CI,9CI) |
79385-25-4 | 1g |
¥3274.57 | 2023-12-05 |
Acetyl-1-13C bromide(7CI,9CI) 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Acetyl-1-13C bromide(7CI,9CI)に関する追加情報
Acetyl-1-13C Bromide (CAS No. 79385-25-4): A Comprehensive Overview
Acetyl-1-13C bromide, also known by its CAS registry number 79385-25-4, is a compound of significant interest in the fields of organic chemistry, biochemistry, and analytical sciences. This compound is a labeled version of acetyl bromide, where the carbon atom at position 1 is enriched with the stable isotope 13C. The presence of this isotopic label makes it particularly valuable for use in various research applications, including metabolomics, proteomics, and stable isotope labeling experiments.
The synthesis of Acetyl-1-13C bromide typically involves the substitution of a hydroxyl group with a bromine atom in the presence of an acetyl group. This process often requires precise control over reaction conditions to ensure high purity and isotopic enrichment. Recent advancements in synthetic methodologies have enabled the production of this compound with high yields and exceptional isotopic purity, making it more accessible for researchers worldwide.
In terms of physical properties, Acetyl-1-13C bromide is a colorless liquid with a boiling point of approximately 60°C under standard atmospheric pressure. Its molecular weight is around 98 g/mol, and it is highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions and chromatographic separations.
The application of Acetyl-1-13C bromide in modern research has expanded significantly due to its role as a stable isotope label. In metabolomics studies, this compound is used to track the fate of acetylated metabolites within biological systems. For instance, researchers have employed it to study the dynamics of acetylation in cellular pathways, providing insights into metabolic regulation and disease mechanisms.
In the field of proteomics, Acetyl-1-13C bromide serves as a valuable tool for studying protein post-translational modifications (PTMs). Acetylation of lysine residues is a common PTM that regulates protein function, stability, and interactions. By incorporating this labeled compound into experimental workflows, researchers can accurately quantify acetylation events using mass spectrometry-based techniques.
The use of stable isotopes like 13C has also been instrumental in advancing nuclear magnetic resonance (NMR) spectroscopy. In NMR studies, the distinct chemical shift of the 13C nucleus allows for precise determination of molecular structures and dynamics. Recent studies have utilized Acetyl-1-13C bromide to investigate the stereochemical outcomes of acylation reactions, providing critical insights into reaction mechanisms.
Beyond its role as an isotopic label, Acetyl-1-13C bromide has found applications in organic synthesis as an acylating agent. Its reactivity makes it suitable for introducing acetyl groups into various substrates, including alcohols, phenols, and amines. This versatility has led to its use in the synthesis of complex molecules, such as pharmaceutical agents and natural product analogs.
In terms of safety considerations, handling Acetyl-1-13C bromide requires adherence to standard laboratory protocols for reactive chemicals. It should be stored in tightly sealed containers away from moisture and heat to prevent degradation. Researchers are advised to wear appropriate personal protective equipment when working with this compound to minimize exposure risks.
The growing demand for stable isotopic compounds like Acetyl-1-Carbon -bromide (CAS No. 79385 -25 -4) strong has driven advancements in their production and application across diverse scientific disciplines. As research continues to uncover new avenues for their use, this compound will likely remain a cornerstone in modern chemical research. p> article> response>
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